molecular formula C13H9Cl2N3OS B2387984 N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide CAS No. 1385600-48-5

N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide

Cat. No. B2387984
CAS RN: 1385600-48-5
M. Wt: 326.2
InChI Key: OSUHHQNTESBMQH-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide, also known as CTZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTZ is a thiazole derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses such as influenza A virus.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This, in turn, leads to the inhibition of the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has been shown to inhibit the replication of certain viruses such as influenza A virus by inhibiting the activity of the viral polymerase.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide in lab experiments is its well-established synthesis method. N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide. One potential area of research is the development of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is the development of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide-based therapies for the treatment of cancer. Additionally, further research is needed to understand the potential of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide for the treatment of viral infections.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide involves the reaction of 3,4-dichlorobenzonitrile with methyl isothiocyanate to form the intermediate 2-(3,4-dichlorophenyl)-N-methylthiourea. The intermediate is then reacted with ethyl chloroformate to form the final product, N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide. The synthesis method of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has been well-established and has been reported in several scientific publications.

properties

IUPAC Name

N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c1-18(5-4-16)13(19)11-7-20-12(17-11)8-2-3-9(14)10(15)6-8/h2-3,6-7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUHHQNTESBMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=CSC(=N1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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